molecular formula C18H16ClN5O3S B4153751 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4153751
M. Wt: 417.9 g/mol
InChI Key: HRNKLRZPWSMBIH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzodioxin moiety

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be fully identified. It is known that compounds with similar structures, such as 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, have been used in various applications, including chemotherapy .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets by binding to specific sites, leading to changes in the target’s function. The presence of the 4H-1,2,4-triazol-3-yl and 2,3-dihydro-1,4-benzodioxin-6-yl groups may contribute to the compound’s binding affinity and selectivity .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in cell division, it may affect the cell cycle and lead to cell death

Pharmacokinetics

For instance, the sulfanyl group may enhance the compound’s solubility, while the acetamide group may affect its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. If the compound targets enzymes involved in cell division, its action may result in cell cycle arrest and cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s stability or its interaction with its targets .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not specified in the available literature. Given its complex structure and functional groups, it could be of interest in various areas of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Benzodioxin Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • **2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Uniqueness

The presence of the chlorophenyl group in 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its fluorinated or brominated analogs, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3S/c19-12-3-1-11(2-4-12)17-22-23-18(24(17)20)28-10-16(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNKLRZPWSMBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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